4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline is a complex organic compound with a unique structure that combines a cyclopentaquinoline core with a nitrophenylmethylidene aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline typically involves multiple steps, starting from readily available starting materials
Formation of Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.
Introduction of Nitrophenylmethylidene Aniline Group: This step involves the condensation of the cyclopentaquinoline intermediate with a nitrophenylmethylidene aniline derivative under suitable conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups replacing nitro groups.
Substitution: Substituted derivatives with new functional groups on the aromatic ring.
Scientific Research Applications
4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl benzoate
- 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Uniqueness
4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-13-25-24(14-17)22-6-3-7-23(22)26(28-25)19-9-11-20(12-10-19)27-16-18-4-2-5-21(15-18)29(30)31/h2-6,8-16,22-23,26,28H,7H2,1H3 |
InChI Key |
DITRHTVVQVXPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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